2-oxo(113C)propanoic acid

概要

説明

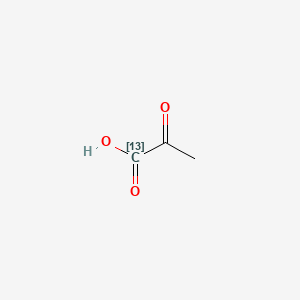

2-oxo(113C)propanoic acid: is an isotopically labeled form of pyruvic acid, where the carbon-1 position is enriched with the carbon-13 isotope. This compound is widely used in metabolic studies due to its role as a key intermediate in various biochemical pathways, including glycolysis and the citric acid cycle. The isotopic labeling allows for detailed tracking and analysis of metabolic processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

準備方法

Synthetic Routes and Reaction Conditions: 2-oxo(113C)propanoic acid can be synthesized through several methods. One common approach involves the oxidation of [1-13C] labeled propylene glycol using strong oxidizers such as potassium permanganate or bleach. Another method includes the hydrolysis of [1-13C] labeled acetyl cyanide, which is formed by reacting [1-13C] labeled acetyl chloride with potassium cyanide .

Industrial Production Methods: Industrial production of pyruvic acid-1-13C typically involves the fermentation of glucose using genetically modified microorganisms that incorporate the carbon-13 isotope into the pyruvic acid molecule. This method is advantageous due to its scalability and cost-effectiveness .

化学反応の分析

Types of Reactions: 2-oxo(113C)propanoic acid undergoes various chemical reactions, including:

Oxidation: Pyruvic acid can be oxidized to form acetic acid and carbon dioxide.

Reduction: It can be reduced to lactic acid under anaerobic conditions.

Decarboxylation: Pyruvic acid can undergo decarboxylation to form acetaldehyde and carbon dioxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, bleach.

Reduction: Lactate dehydrogenase enzyme, NADH.

Decarboxylation: Pyruvate decarboxylase enzyme.

Major Products Formed:

Oxidation: Acetic acid, carbon dioxide.

Reduction: Lactic acid.

Decarboxylation: Acetaldehyde, carbon dioxide.

科学的研究の応用

Chemical Synthesis

2-Oxo(113C)propanoic acid serves as a fundamental building block in the synthesis of numerous organic compounds. It can be used to create:

- Amino Acids : It is involved in the synthesis of alanine and valine.

- Pharmaceuticals : The compound is utilized to develop drugs targeting metabolic disorders.

- Agrochemicals : It acts as a precursor for herbicides and pesticides.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product | Application |

|---|---|---|

| Decarboxylation | Acetaldehyde | Solvent in organic synthesis |

| Esterification | Ethyl pyruvate | Intermediate in drug synthesis |

| Reduction | Lactic acid | Used in food and beverage industry |

Biological Applications

In biological research, this compound is crucial for studying metabolic pathways, particularly glycolysis and the citric acid cycle. It is also significant in:

- Cell Metabolism Studies : Researchers use it to understand energy production in cells.

- Cancer Research : Its role in metabolism makes it a target for developing cancer therapies that exploit altered metabolic pathways.

Case Study: Metabolic Pathways

A study demonstrated that increasing levels of pyruvic acid could enhance energy production in hypoxic tumor cells, potentially leading to new therapeutic strategies for cancer treatment .

Medicinal Chemistry

The compound's derivatives have shown promise as therapeutic agents for various diseases:

- Neurological Disorders : Research indicates that pyruvic acid derivatives may protect against neurodegeneration.

- Diabetes Management : It has been studied for its role in improving insulin sensitivity and glucose metabolism.

Table 2: Therapeutic Applications of this compound Derivatives

| Condition | Compound Type | Mechanism of Action |

|---|---|---|

| Alzheimer's Disease | Pyruvate analogs | Inhibition of neuroinflammation |

| Type 2 Diabetes | Ester derivatives | Enhancing glucose uptake |

| Cancer | Antimetabolites | Disruption of metabolic pathways |

Industrial Applications

In industry, this compound is used for:

- Food Preservation : Its antimicrobial properties are harnessed to extend shelf life.

- Cosmetic Formulations : It acts as a pH adjuster and stabilizer.

作用機序

2-oxo(113C)propanoic acid serves as a biological fuel by being converted to acetyl coenzyme A, which enters the citric acid cycle (Krebs cycle) where it is metabolized to produce adenosine triphosphate (ATP) aerobically. In the absence of oxygen, pyruvic acid is converted to lactic acid via anaerobic glycolysis. The carbon-13 isotope allows for detailed tracking of these metabolic processes using NMR spectroscopy .

類似化合物との比較

Lactic acid-1-13C: Similar to pyruvic acid-1-13C, but labeled at the lactic acid stage.

Acetic acid-1-13C: Another isotopically labeled compound used in metabolic studies.

Glucose-1-13C: Used to study glycolysis and other glucose metabolism pathways.

Uniqueness: 2-oxo(113C)propanoic acid is unique due to its central role in both aerobic and anaerobic metabolism. Its position at the crossroads of multiple metabolic pathways makes it an invaluable tool for studying cellular energy production and metabolic flux .

生物活性

2-Oxo(1-^13C)propanoic acid, commonly known as pyruvic acid , is a crucial intermediate in various metabolic pathways, particularly in the conversion of glucose to energy. This article explores its biological activity, focusing on its role in metabolism, therapeutic potential, and research applications.

Overview of 2-Oxo(1-^13C)propanoic Acid

Chemical Structure and Properties

2-Oxo(1-^13C)propanoic acid is an alpha-keto acid with the formula C₃H₄O₃. It is characterized by a carbonyl group adjacent to a carboxylic acid group. The incorporation of the ^13C isotope allows for tracing studies in metabolic experiments.

Metabolic Role

Glycolysis and Energy Production

Pyruvic acid is a key product of glycolysis, where one molecule of glucose is metabolized to produce two molecules of pyruvate. This process occurs in the cytoplasm and is essential for cellular respiration. Under aerobic conditions, pyruvate is converted into acetyl-CoA, entering the Krebs cycle for further energy production. In anaerobic conditions, it can be reduced to lactate, allowing for continued ATP production without oxygen.

Biological Activities

1. Antioxidant Properties

Research indicates that pyruvic acid exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in conditions such as neurodegenerative diseases and cancer, where oxidative damage plays a significant role.

2. Anti-inflammatory Effects

Studies have shown that pyruvic acid may reduce inflammation by modulating inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

Therapeutic Applications

Case Study 1: Pyruvate in Cancer Therapy

A study demonstrated that administering pyruvate alongside standard chemotherapy improved treatment outcomes in murine models of breast cancer. The mechanism involved enhanced mitochondrial function and reduced tumor hypoxia, leading to increased sensitivity to chemotherapeutics.

Case Study 2: Pyruvate's Role in Metabolic Syndrome

In clinical trials, pyruvate supplementation showed promise in improving insulin sensitivity among obese patients with metabolic syndrome. The findings suggested that pyruvate could serve as a beneficial adjunct therapy for managing blood glucose levels.

Research Findings

Recent studies have focused on the biochemical pathways influenced by pyruvic acid:

- Metabolic Tracing Studies : Using ^13C-labeled pyruvate has allowed researchers to trace carbon flow through metabolic pathways, providing insights into metabolic dysregulation in diseases like diabetes and cancer.

- Antioxidant Mechanisms : Investigations into pyruvate's ability to scavenge reactive oxygen species (ROS) have highlighted its potential as a therapeutic agent against oxidative stress-related conditions.

特性

IUPAC Name |

2-oxo(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTONWCANYUPML-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436366 | |

| Record name | Pyruvic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99124-30-8 | |

| Record name | Pyruvic acid 1-C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099124308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyruvic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99124-30-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRUVIC ACID 1-C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GIJ84D9UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pyruvic acid-1-¹³C help researchers understand the metabolic differences between wild-type and IDH1 mutant glioma cells?

A1: Pyruvic acid-1-¹³C serves as a labeled tracer that can be tracked using ¹³C magnetic resonance spectroscopy (MRS). By introducing this compound to both wild-type and IDH1 mutant glioma cells, researchers can follow the ¹³C label as it's metabolized through different pathways. This allows for the quantification of metabolic fluxes, revealing how these cells differentially process pyruvate. The study demonstrated that compared to wild-type cells, IDH1 mutant cells exhibited increased pyruvate flux to lactate and decreased flux to glutamate and 2-hydroxyglutarate (2-HG) []. This suggests a shift towards increased glycolysis and reduced entry of pyruvate into the tricarboxylic acid (TCA) cycle in the mutant cells.

Q2: The study mentions that the decrease in pyruvate flux to the TCA cycle in IDH1 mutant cells was linked to reduced pyruvate dehydrogenase (PDH) activity. How does this relate to the findings obtained using pyruvic acid-1-¹³C?

A2: The reduced flux of pyruvic acid-1-¹³C into the TCA cycle, as observed through ¹³C MRS, provided a crucial clue regarding altered PDH activity. PDH is the gatekeeper enzyme that facilitates pyruvate entry into the TCA cycle. The decreased pyruvic acid-1-¹³C flux observed in IDH1 mutant cells aligned with their decreased PDH activity, which was found to be caused by increased inhibitory phosphorylation []. This highlights how pyruvic acid-1-¹³C served as a metabolic probe, unveiling a downstream consequence of the IDH1 mutation on a key regulatory point in cellular energetics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。